molecular formula C12H12N2O3S B2400204 Ethyl 2-(furan-2-yl)-4-methyl-6-sulfanylpyrimidine-5-carboxylate CAS No. 949226-41-9

Ethyl 2-(furan-2-yl)-4-methyl-6-sulfanylpyrimidine-5-carboxylate

Cat. No. B2400204
CAS RN: 949226-41-9
M. Wt: 264.3
InChI Key: FMHLPYYRVPSAPM-UHFFFAOYSA-N
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Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring are often part of bioactive molecules. For example, Ethyl 3-(furan-2-yl)propionate is used as a flavoring agent in the food industry .


Synthesis Analysis

Furan derivatives can be synthesized from various biomass resources . For instance, furfuryl alcohol is manufactured industrially by hydrogenation of furfural, which is typically produced from waste bio-mass such as corncobs or sugar cane bagasse .


Molecular Structure Analysis

The molecular structure of a furan derivative involves a five-membered ring with an oxygen atom and four carbon atoms . The exact structure of “Ethyl 2-(furan-2-yl)-4-methyl-6-sulfanylpyrimidine-5-carboxylate” could not be found in the available resources.


Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions. For example, they can participate in Diels–Alder additions to electrophilic alkenes and alkynes .


Physical And Chemical Properties Analysis

Furan derivatives can exhibit a range of physical and chemical properties. For example, furfuryl alcohol is a colorless liquid, but aged samples appear amber. It possesses a faint odor of burning and a bitter taste. It is miscible with but unstable in water .

Scientific Research Applications

Analytical and Spectral Study

Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, related to the subject compound, has been used in the synthesis and characterization of furan ring-containing organic ligands. These ligands have been shown to possess antimicrobial activity against both gram-positive and gram-negative bacteria. The study focused on the synthesis, characterization, and chelating properties of these ligands, highlighting their potential in the field of antimicrobial research (Patel, 2020).

Intramolecular Cyclization

In a study involving the synthesis of a thiadiazole derivative, Ethyl 5-Aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, a related compound, underwent an intramolecular 6-endo-dig-cyclization. This reaction highlights the chemical flexibility and potential applications in synthesizing complex organic structures (Remizov, Pevzner, & Petrov, 2019).

Synthesis and Cytotoxic Activity

A study on 4-thiopyrimidine derivatives synthesized from a similar compound, ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, explored their cytotoxic activities against various cancer cell lines. This research highlights the potential of these compounds in the development of new anticancer agents (Stolarczyk et al., 2018).

Biological Activity Studies

Methyl-5-(hydroxymethyl)-2-furan carboxylate and derivatives, related to the compound , were studied for their cytotoxicity against cancer cell lines, as well as their antimicrobial activity against various bacteria. This research provides insight into the biological applications of furan derivatives (Phutdhawong et al., 2019).

Amplification of Antibiotics

In research conducted on unfused heterobicycles, derivatives of ethyl pyridine-2-carboxylate and related esters, including furan-2'-yl compounds, were found to act as amplifiers for the antibiotic phleomycin against Escherichia coli. This demonstrates the potential use of furan derivatives in enhancing antibiotic effectiveness (Brown & Cowden, 1982).

Safety and Hazards

The safety and hazards associated with a specific furan derivative would depend on its exact structure. General safety data for furan compounds can be found in resources like the NIST Chemistry WebBook .

Future Directions

Furan platform chemicals have potential for a wide range of applications beyond fuels and plastics. They can be economically synthesized from biomass, offering a sustainable alternative to traditional petroleum-based chemicals .

properties

IUPAC Name

ethyl 2-(furan-2-yl)-6-methyl-4-sulfanylidene-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-3-16-12(15)9-7(2)13-10(14-11(9)18)8-5-4-6-17-8/h4-6H,3H2,1-2H3,(H,13,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHLPYYRVPSAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=NC1=S)C2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(furan-2-yl)-4-methyl-6-sulfanylpyrimidine-5-carboxylate

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